6-Fluoro-2,3-dihydrobenzofuran
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Overview
Description
6-Fluoro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7FO . It is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans, such as 6-Fluoro-2,3-dihydrobenzofuran, has been a topic of interest in recent years due to their numerous biological properties . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2,3-dihydrobenzofuran consists of a saturated five-membered oxygen heterocycle fused with a benzene ring . The InChI code for this compound is 1S/C8H7FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 .Physical And Chemical Properties Analysis
6-Fluoro-2,3-dihydrobenzofuran has a molecular weight of 138.14 g/mol . It has a topological polar surface area of 9.2 Ų and a complexity of 126 . The compound is covalently bonded and has a formal charge of 0 .Scientific Research Applications
Inhibitor of Fungi, Bacteria, and Virus Protein
2,3-Dihydrobenzofurans (DHB), which includes 6-Fluoro-2,3-dihydrobenzofuran, have been proposed as advantageous structures used as chemical entresol to design small compound libraries . They have been studied for their potential as inhibitors of fungi, bacteria, and virus protein . For instance, the binding affinity of DHB2 (a derivative of DHB) against Candida albicans was found to be higher than other compounds .
ADMET Studies
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in drug discovery and development. 2,3-Dihydrobenzofurans have been used in ADMET studies to explore their physicochemical pharmacokinetics and drug likeness score .
Molecular Docking and Dynamics
Molecular docking and dynamics are computational methods used in drug discovery. 2,3-Dihydrobenzofurans have been used in these studies to understand their interaction with various pathogens .
Anti-Tumor Activity
Benzofuran compounds, including 6-Fluoro-2,3-dihydrobenzofuran, have shown strong biological activities such as anti-tumor . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Antibacterial Activity
Benzofuran compounds have shown strong antibacterial activities . They have potential applications in the development of new antibacterial drugs .
Anti-Oxidative Activity
Benzofuran compounds have shown strong anti-oxidative activities . They have potential applications in the development of new anti-oxidative drugs .
Anti-Viral Activity
Benzofuran compounds have shown strong anti-viral activities . They have potential applications in the development of new anti-viral drugs .
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds have been used in the synthesis of complex benzofuran derivatives . These derivatives have potential applications in various fields of research .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Fluoro-2,3-dihydrobenzofuran, a derivative of benzofuran, has been found to interact with various biological targets. Benzofuran and its derivatives are known to have a wide range of biological and pharmacological applications . They are found to be suitable structures, existing widely in natural products and unnatural compounds .
Mode of Action
It is known that benzofuran derivatives can stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been shown to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may affect multiple biochemical pathways.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects . This suggests that 6-Fluoro-2,3-dihydrobenzofuran may also have similar effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the physiological conditions of the organism .
properties
IUPAC Name |
6-fluoro-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVBKXSDBKFOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3-dihydrobenzofuran |
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